Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis, known to cause lupinosis, a disease affecting livestock that consume contaminated lupins15. This compound has garnered significant interest due to its potent anti-mitotic properties, which have implications for cancer research and potential therapeutic applications24. Phomopsin A and its derivatives have been studied extensively for their interactions with tubulin, the protein that forms microtubules, which are essential components of the cell's cytoskeleton and mitotic spindle36.
Phomopsin A inhibits microtubule assembly by binding to tubulin, the building block of microtubules, at concentrations less than 1 microM1. It competes with vinblastine for the binding to tubulin, suggesting that it interacts at or near the vinblastine binding site2. This interaction results in the inhibition of tubulin polymerization and stabilization of the tubulin molecule, preventing the formation of microtubules necessary for cell division3. Phomopsin A has been shown to inhibit the binding of radiolabeled rhizoxin to tubulin, indicating that it shares a binding site with rhizoxin, another antimitotic agent5. Additionally, phomopsin A has been found to be a stronger inhibitor of tubulin decay than other drugs tested, which could be useful in understanding the higher-order structure of the tubulin molecule2.
The anti-mitotic properties of phomopsin A make it a candidate for cancer research, as the inhibition of microtubule assembly can disrupt cell division and potentially lead to the death of cancer cells4. Hybrids of vinca alkaloids and phomopsin A have been synthesized, showing potent inhibition of microtubule assembly and cytotoxicity against cancer cell lines4. These findings suggest that phomopsin A and its derivatives could be used to develop new anti-cancer drugs.
Phomopsin A is a known carcinogen, and its effects on the environment and animal health are of concern7. The detection of toxic derivatives of phomopsin A, such as the methylated derivative produced by Diaporthe toxica, highlights the need for monitoring and managing the risks associated with this mycotoxin7.
The influence of phomopsin A on steroid-hormone binding and the growth of human breast cancer cells has been investigated, showing that it can alter steroid receptor levels and inhibit cell proliferation8. This suggests that phomopsin A may affect the endocrine system and could be used to study hormone-responsive cancers.
The structure and absolute configuration of phomopsin A have been elucidated, revealing a linear hexapeptide modified by an ether bridge9. This information is crucial for the synthesis of phomopsin A derivatives and for understanding its biological activity. Additionally, the weak antimicrobial activities of phomopsins produced by a mangrove endophytic fungus have been reported, although their significance is still unclear10.
CAS No.: 6358-22-1
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.:
CAS No.: 73477-63-1
CAS No.: 27776-01-8